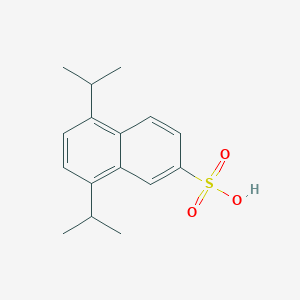

5,8-Diisopropyl-2-naphthalenesulfonic acid

Beschreibung

Eigenschaften

CAS-Nummer |

65520-67-4 |

|---|---|

Molekularformel |

C16H20O3S |

Molekulargewicht |

292.4 g/mol |

IUPAC-Name |

5,8-di(propan-2-yl)naphthalene-2-sulfonic acid |

InChI |

InChI=1S/C16H20O3S/c1-10(2)13-7-8-14(11(3)4)16-9-12(20(17,18)19)5-6-15(13)16/h5-11H,1-4H3,(H,17,18,19) |

InChI-Schlüssel |

LBIHURUKKNLEAT-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1=C2C=CC(=CC2=C(C=C1)C(C)C)S(=O)(=O)O |

Herkunft des Produkts |

United States |

Contextualization Within the Field of Naphthalenesulfonic Acids

Naphthalenesulfonic acids are a class of organic compounds derived from naphthalene (B1677914), a bicyclic aromatic hydrocarbon. The addition of one or more sulfonic acid (-SO3H) groups to the naphthalene ring system renders these compounds water-soluble and imparts surfactant-like properties. These characteristics have led to their widespread use as dispersing agents, wetting agents, and intermediates in the synthesis of dyes and other specialty chemicals.

The parent compound, naphthalenesulfonic acid, can exist in two isomeric forms: 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid. The position of the sulfonic acid group significantly influences the compound's reactivity and properties. Further substitution on the naphthalene ring, as seen in 5,8-Diisopropyl-2-naphthalenesulfonic acid, creates a diverse array of molecules with tailored functionalities. The introduction of alkyl groups, such as the diisopropyl substituents, enhances the hydrophobic character of the molecule, modifying its surface activity and solubility in various media.

The general synthesis of naphthalenesulfonic acids involves the sulfonation of naphthalene with sulfuric acid. The position of sulfonation is temperature-dependent, with lower temperatures favoring the formation of the 1-isomer and higher temperatures leading to the more stable 2-isomer. The synthesis of specifically substituted derivatives like this compound would involve the initial production of diisopropylnaphthalene followed by a controlled sulfonation step. The separation of the desired isomer from a mixture of other isomers presents a significant challenge in the production of high-purity material. nih.gov

Overview of Scientific Interest and Emerging Research Domains

Scientific interest in 5,8-Diisopropyl-2-naphthalenesulfonic acid and its isomers is primarily driven by their potential applications as specialized surfactants and hydrotropes. Hydrotropes are compounds that enhance the solubility of sparingly soluble solutes in water. The unique combination of a hydrophilic sulfonate group and a bulky, hydrophobic diisopropylnaphthalene moiety suggests that this compound could exhibit interesting interfacial properties.

Emerging research is exploring the use of diisopropylnaphthalene sulfonates in various industrial applications. Their degradation products, diisopropylnaphthalenes (DIPNs), have been identified as environmental contaminants, which has spurred research into their environmental fate and transport. researchgate.net The presence of DIPNs in the environment is often linked to the use of their sulfonated precursors in products such as carbonless copy paper. researchgate.netwikipedia.org

While specific research on the 5,8-isomer is limited in publicly available literature, the broader class of diisopropylnaphthalene sulfonates is being investigated for its performance as a dispersing agent. researchgate.net Dispersing agents are crucial in preventing the agglomeration of particles in a liquid medium, a key requirement in the formulation of paints, inks, and agricultural chemicals.

Interdisciplinary Relevance in Chemical Sciences and Engineering

Traditional and Modern Sulfonation Techniques for Naphthalene (B1677914) Derivatives

The introduction of a sulfonic acid (–SO₃H) group onto an aromatic ring is a cornerstone of organic synthesis. wikipedia.org Traditional methods for the sulfonation of naphthalene and its derivatives have historically relied on strong acids. wikipedia.orggoogle.com

Traditional Methods:

Concentrated or Fuming Sulfuric Acid (Oleum): Heating the aromatic compound with sulfuric acid (H₂SO₄) or oleum (B3057394) (a solution of sulfur trioxide in H₂SO₄) is the classic approach. wikipedia.orgkhanacademy.org This method is effective but often requires harsh conditions and can lead to side reactions and the generation of significant acidic waste. rscspecialitychemicals.org.uk The reaction is reversible; using dilute hot aqueous acid can remove the sulfonic acid group, a process known as desulfonation. wikipedia.orgnumberanalytics.comlibretexts.org

Chlorosulfuric Acid: This reagent (HSO₃Cl) is also a powerful sulfonating agent that produces hydrogen chloride as a byproduct. wikipedia.org

Modern Methods: Advances in chemical synthesis have led to the development of milder and more selective sulfonating agents.

Sulfur Trioxide (SO₃) Complexes: SO₃ is the active electrophile in sulfonation. wikipedia.org Using it directly can be challenging due to its high reactivity. rscspecialitychemicals.org.uk However, complexes of SO₃ with bases like pyridine (B92270) (Pyridine-SO₃) or trimethylamine (B31210) (Trimethylamine-SO₃) offer a much gentler and more controlled method for sulfonation, minimizing side reactions and being suitable for more sensitive substrates. rscspecialitychemicals.org.uk

Ionic Liquids: Room temperature ionic liquids have emerged as novel solvents for sulfonation reactions. google.com They can facilitate the reaction with SO₃, often leading to cleaner conversions and easier product separation, with the ionic liquid being potentially recyclable. google.com

The choice of sulfonating agent and reaction conditions is critical for controlling the position of the incoming sulfonic acid group on the naphthalene ring system, which is influenced by both electronic and steric factors.

Regioselective Functionalization Strategies for Isopropyl Substitution on Naphthalene

The precursor for the target molecule is 1,4-diisopropylnaphthalene (B3050184) (which is structurally equivalent to 5,8-diisopropylnaphthalene). This is synthesized via the Friedel-Crafts alkylation of naphthalene. Controlling the position of the two isopropyl groups is a significant challenge, as a mixture of ten possible diisopropylnaphthalene (DIPN) isomers can be formed. nih.govnih.gov

The primary method for this transformation is the Friedel-Crafts alkylation , which involves reacting naphthalene with an alkylating agent like propylene (B89431) or isopropanol (B130326) in the presence of an acid catalyst. rsc.orggoogle.com The regioselectivity (the specific placement of the alkyl groups) is highly dependent on the catalyst and reaction conditions.

Kinetic vs. Thermodynamic Control: Alkylation at the α-position (C1, C4, C5, C8) of naphthalene is kinetically favored, meaning it happens faster at lower temperatures. However, the resulting products are often sterically hindered. stackexchange.com Alkylation at the β-position (C2, C3, C6, C7) is thermodynamically favored, leading to more stable products, especially with bulky alkyl groups. stackexchange.com The 2,6-DIPN isomer, for example, is a thermodynamically stable product often desired for polymer production. rsc.orgwikipedia.org

Shape-Selective Catalysts: The key to obtaining a specific isomer like 1,4-DIPN lies in catalyst selection. Zeolites, which are microporous aluminosilicates, are particularly effective. nih.govlidsen.com Their well-defined pore structures can control which isomers are formed, a concept known as shape-selectivity. rsc.orgumass.edu For instance, H-Mordenite zeolite has shown high selectivity for producing 2,6-DIPN. rsc.org To synthesize 1,4-DIPN, a catalyst with a pore structure that favors the formation of the α,α'-isomer would be required. Studies on diisopropylbenzene synthesis have shown that specific silica-alumina catalysts can be used to isomerize meta- and ortho-isomers to the desired para-isomer, a strategy that could potentially be adapted for naphthalene systems. chemicalbook.com

Research has identified eight of the ten possible DIPN isomers in typical alkylation products, with the 1,4-isomer being one of them. nih.gov Isolating pure 1,4-DIPN from this complex mixture would require advanced separation techniques like distillation and crystallization. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing the two main reaction steps—isopropylation and sulfonation—is crucial for maximizing the yield and purity of the final product.

For Isopropylation: Key parameters to control include temperature, pressure, reaction time, and catalyst choice. The goal is to find a balance that favors the formation of 1,4-DIPN while minimizing the production of other isomers and poly-alkylated naphthalenes. google.comresearchgate.net

| Parameter | Range/Type | Effect on Yield/Purity | Source |

|---|---|---|---|

| Temperature | 50-250°C | Lower temperatures favor kinetic products (like 1,4-DIPN), while higher temperatures favor thermodynamic products (like 2,6-DIPN) and can cause catalyst coking. google.com | google.com |

| Catalyst | Zeolites (e.g., Y-type, BEA, Mordenite), Lewis Acids (AlCl₃) | Catalyst pore size and acidity are critical for isomer selectivity. Zeolites offer shape-selectivity. rsc.orglidsen.comresearchgate.net | rsc.orglidsen.comresearchgate.net |

| Reactant Ratio | Naphthalene to Propylene Molar Ratio | A higher naphthalene ratio can suppress the formation of tri- and tetra-isopropylnaphthalenes. | |

| Reaction Time | 10 min - 8 hours | Sufficient time is needed for the reaction to proceed, but extended times at high temperatures can lead to isomerization and byproduct formation. rsc.orggoogle.com | rsc.orggoogle.com |

For Sulfonation: The sulfonation of 1,4-diisopropylnaphthalene would also require careful control. The bulky isopropyl groups at the 1 and 4 positions would sterically hinder the adjacent positions. Therefore, the sulfonic acid group would be directed to one of the available β-positions (C2, C3, C6, or C7). To obtain the desired 2-sulfonic acid derivative, reaction conditions would need to be carefully selected. Temperature is a key factor in naphthalene sulfonation; lower temperatures tend to favor substitution at the α-position, while higher temperatures favor the more stable β-substituted product. Since the α-positions are blocked, sulfonation is expected to occur at a β-position.

Green Chemistry Approaches in the Synthesis of Sulfonic Acids

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. researchgate.net

Key green approaches applicable to this synthesis include:

Reusable Heterogeneous Catalysts: The use of solid acid catalysts like zeolites for the alkylation step is a significant green advancement. nih.govajgreenchem.com Unlike traditional Lewis acids (e.g., AlCl₃) that are consumed in the reaction and generate large amounts of waste, zeolites can be filtered off and reused multiple times. nih.gov Silica-supported catalysts have also been developed for sulfonation, offering good yields and reusability. ajgreenchem.com

Solvent-Free Conditions: Performing reactions without a solvent, or "neat," reduces waste and simplifies purification. Microwave-assisted, solvent-free sulfonation using silica-supported catalysts has been shown to dramatically reduce reaction times from hours to minutes. ajgreenchem.com

Alternative Solvents: When a solvent is necessary, replacing volatile organic compounds (VOCs) with greener alternatives is preferred. Ionic liquids are promising for both Friedel-Crafts alkylations and sulfonation reactions, as they are non-volatile and can often be recycled. google.comresearchgate.net

Atom Economy: Using reagents like pure SO₃ instead of oleum improves atom economy, as it avoids the formation of water as a byproduct, which can complicate the reaction and waste streams. rscspecialitychemicals.org.uk

Development of Novel Precursors and Synthetic Building Blocks

While the standard route to this compound proceeds from naphthalene, ongoing research explores novel methods for constructing substituted naphthalene cores. acs.orgrsc.org

Catalytic Ring-Expansion/Rearrangement: Innovative strategies are being developed to synthesize substituted naphthalenes from different starting materials. One such method involves a catalytic ring-expansion rearrangement, offering new pathways to functionalized naphthalene skeletons. acs.org

Photochemical Methods: A novel method involving the irradiation of o-allyl-substituted acylbenzenes with a high-pressure mercury lamp in the presence of a base has been shown to produce substituted naphthalenes. rsc.org

Advanced Catalysts: The development of new zeolite structures or other nanoporous materials with precisely tuned pore sizes and acidities continues to be a major focus. lidsen.comresearchgate.net These advanced catalysts are a form of "building block" that can provide unprecedented control over isomer distribution in reactions like the isopropylation of naphthalene.

Functionalized Precursors: Instead of starting with naphthalene itself, one could envision using a pre-functionalized naphthalene derivative. For example, starting with a diaminonaphthalene and converting the amino groups to isopropyl groups via a multi-step sequence could be an alternative, albeit more complex, route. google.com

These emerging methodologies could eventually provide more efficient and selective routes to specific isomers like 1,4-diisopropylnaphthalene, thereby facilitating the synthesis of its derivatives.

Catalytic Properties and Reaction Mechanisms of 5,8 Diisopropyl 2 Naphthalenesulfonic Acid

5,8-Diisopropyl-2-naphthalenesulfonic Acid as a Brønsted Acid Catalyst

The sulfonic acid group (-SO₃H) endows this compound with strong Brønsted acidity, making it a potential catalyst for a wide range of acid-catalyzed organic transformations. The bulky diisopropylnaphthalene backbone can influence its solubility and interaction with substrates, potentially offering advantages in specific reaction systems.

Mechanistic Investigations of Acid-Catalyzed Organic Transformations

The fundamental mechanism of catalysis by this compound involves the donation of a proton to a substrate, thereby increasing its electrophilicity and facilitating subsequent reactions. A classic example where such a catalyst would be effective is the Fischer-Speier esterification. In this reaction, the sulfonic acid protonates the carbonyl oxygen of a carboxylic acid, activating the carbonyl group towards nucleophilic attack by an alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to form the ester. The large, non-coordinating nature of the diisopropylnaphthalenesulfonate anion would be beneficial in stabilizing the cationic intermediates without interfering with the reaction.

| Reaction Step | Description |

| Protonation | The sulfonic acid protonates the carbonyl oxygen of the carboxylic acid. |

| Nucleophilic Attack | The alcohol attacks the activated carbonyl carbon. |

| Proton Transfer | A proton is transferred from the attacking alcohol to one of the hydroxyl groups. |

| Elimination | A molecule of water is eliminated, forming a protonated ester. |

| Deprotonation | The protonated ester is deprotonated, regenerating the catalyst. |

Catalytic Activity in Heterogeneous Systems

Role in Interfacial Catalysis and Phase-Transfer Phenomena

The amphiphilic nature of this compound, arising from its hydrophilic sulfonic acid head and a large, hydrophobic naphthalene (B1677914) tail, suggests its utility in interfacial catalysis and as a phase-transfer catalyst.

Understanding Catalyst Orientation at Oil-Water Interfaces

In a biphasic system, such as an oil-water mixture, this compound would be expected to orient itself at the interface. The sulfonic acid group would reside in the aqueous phase, while the diisopropylnaphthalene moiety would extend into the organic phase. This orientation can create a microenvironment at the interface that facilitates reactions between reactants soluble in different phases. The specific packing and orientation of the catalyst molecules at the interface would depend on factors such as the nature of the organic solvent, the pH of the aqueous phase, and the concentration of the catalyst.

Impact on Reaction Kinetics and Selectivity

By bringing reactants together at the interface, this compound can significantly enhance reaction rates in biphasic systems. This is the principle of phase-transfer catalysis. For instance, in a reaction between an organic substrate and an inorganic nucleophile, the sulfonate anion can form an ion pair with the cation of the nucleophile, transporting it into the organic phase where the reaction occurs. The bulky nature of the catalyst's hydrocarbon tail could also influence the selectivity of certain reactions by sterically hindering or favoring specific reaction pathways at the interface.

Development of Chiral Naphthalenesulfonic Acid Analogues for Asymmetric Catalysis

While this compound itself is achiral, the naphthalenesulfonic acid scaffold is a key component in the design of chiral Brønsted acid catalysts for asymmetric synthesis. The development of chiral analogues is a promising area of research.

A prominent example of a chiral naphthalenesulfonic acid derivative is 1,1′-Binaphthyl-2,2′-disulfonic acid (BINSA). In these molecules, the chirality arises from the restricted rotation around the C-C bond connecting the two naphthalene rings (atropisomerism). These chiral sulfonic acids have been successfully employed as catalysts in a variety of enantioselective reactions, including Mannich-type reactions, hydrocyanations, and cycloadditions.

While this compound is recognized for its potential as a catalyst, detailed research findings specifically documenting its recycling and reusability are not extensively available in publicly accessible literature. The study of catalyst reusability is a critical aspect of green and sustainable chemistry, aiming to improve the economic viability and reduce the environmental impact of chemical processes.

In the broader context of homogeneous catalysis, the recovery and reuse of catalysts like this compound present inherent challenges. Unlike heterogeneous catalysts, which exist in a different phase from the reaction mixture and can be easily separated by filtration, homogeneous catalysts are dissolved in the same phase, making their separation from the products and unreacted starting materials more complex.

General strategies for the recycling of homogeneous catalysts that could theoretically be applied to this compound include:

Immobilization: Anchoring the sulfonic acid catalyst onto a solid support, such as silica (B1680970) or a polymer resin. This would transform it into a heterogeneous catalyst, facilitating its recovery by simple filtration. However, this modification can sometimes impact the catalyst's activity and selectivity.

Membrane Filtration: Utilizing nanofiltration or other membrane-based separation techniques to separate the larger catalyst molecule from the smaller product molecules.

Biphasic Catalysis: Employing a two-phase solvent system where the catalyst is preferentially soluble in one phase and the products in the other, allowing for separation by phase separation.

It is important to note that the effectiveness of these methods would need to be experimentally verified for this compound. Such studies would involve evaluating the catalyst's performance over multiple reaction cycles, analyzing any loss in activity or selectivity, and determining the efficiency of the recovery process. Without specific research dedicated to this compound, any discussion on its reusability remains speculative.

Due to the lack of specific research data on the recycling and reusability of this compound, a data table on its performance over multiple cycles cannot be provided.

Interfacial Chemistry and Supramolecular Structures Involving 5,8 Diisopropyl 2 Naphthalenesulfonic Acid

Characterization of Amphiphilic Behavior and Micellar Systems

As an amphiphilic molecule, 5,8-diisopropyl-2-naphthalenesulfonic acid and its salts, such as sodium diisopropylnaphthalene sulfonate (SDIPNS), exhibit a pronounced tendency to adsorb at interfaces and to self-assemble in solution to form micellar structures. This behavior is fundamental to its function as a surfactant and hydrotrope.

Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which surfactant molecules begin to aggregate into micelles. For sodium diisopropylnaphthalene sulfonate (SDIPNS), the CMC is reported to be approximately 1% by weight in aqueous solution. researchgate.net Below this concentration, the surfactant molecules exist predominantly as individual entities, and the surface tension of the solution decreases significantly with increasing concentration. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules preferentially form micelles. wikipedia.org

The determination of the CMC can be achieved through various experimental techniques. The most common method involves measuring the change in a physical property of the solution as a function of surfactant concentration. A distinct break or change in the slope of the plotted data indicates the onset of micellization.

Common Methods for CMC Determination:

| Method | Principle |

| Surface Tensiometry | Measures the surface tension of the solution, which decreases with increasing surfactant concentration until the CMC is reached, after which it plateaus. wikipedia.orgarxiv.org |

| Conductivity Measurement | Monitors the electrical conductivity of the solution. The slope of the conductivity versus concentration plot changes at the CMC due to the different mobility of micelles compared to individual surfactant ions. researchgate.net |

| Fluorescence Spectroscopy | Utilizes fluorescent probes whose spectral properties are sensitive to the polarity of their microenvironment. A significant change in fluorescence intensity or wavelength is observed when the probe partitions into the hydrophobic micellar core. nih.gov |

The CMC of alkylnaphthalene sulfonates is influenced by the structure of the alkyl group. Generally, an increase in the hydrophobicity of the alkyl substituent leads to a lower CMC. researchgate.net

Rheological Properties of Aqueous Solutions

The presence of this compound and its salts can significantly modify the rheological, or flow, properties of aqueous solutions. This is particularly evident at concentrations above the CMC, where the formation of micelles and their interactions can lead to an increase in viscosity.

For comparative purposes, the table below shows typical rheological behavior observed for other anionic surfactant solutions.

Typical Rheological Behavior of Anionic Surfactant Solutions:

| Concentration Range | Expected Rheological Behavior | Description |

| Below CMC | Newtonian | Viscosity is independent of the shear rate. The solution behaves like a simple liquid. |

| Above CMC (low to moderate) | Newtonian to slightly Shear-thinning | The presence of spherical micelles may slightly increase viscosity, but the behavior remains largely Newtonian. At higher concentrations, interactions between micelles can lead to a decrease in viscosity under shear. |

| High Concentrations | Shear-thinning, potentially Viscoelastic | Formation of larger, non-spherical micelles (e.g., rod-like or worm-like) can lead to significant shear-thinning and the appearance of elastic properties (viscoelasticity), characterized by storage (G') and loss (G'') moduli. |

The modification of viscosity is a crucial property in many industrial applications, such as in the formulation of detergents, cleaners, and personal care products, where control over flow characteristics is desired.

Formation and Stabilization of Emulsions and Dispersions

The amphiphilic nature of this compound makes it an effective agent for the formation and stabilization of emulsions (mixtures of immiscible liquids, such as oil and water) and dispersions (suspensions of solid particles in a liquid).

As an emulsifier, the molecule orients itself at the oil-water interface, with its hydrophobic diisopropylnaphthalene tail penetrating the oil phase and the hydrophilic sulfonate head remaining in the aqueous phase. This reduces the interfacial tension between the two phases, facilitating the formation of smaller droplets and creating a protective barrier that prevents the droplets from coalescing. ligninchina.com Sodium diisopropylnaphthalene sulfonate is noted for its utility as an emulsifier. nih.gov

The effectiveness of an emulsifier is often characterized by its ability to maintain a stable emulsion over time. While specific data on droplet size distribution and stability for emulsions stabilized by this compound is not extensively published, the performance of similar alkylnaphthalene sulfonates suggests good emulsifying properties, particularly for certain oil phases.

Factors Influencing Emulsion Stability with Alkylnaphthalene Sulfonates:

| Factor | Influence on Emulsion Stability |

| Concentration of Emulsifier | Stability generally increases with concentration up to a certain point, often related to the CMC. |

| Oil Phase Composition | The chemical nature of the oil (e.g., aliphatic vs. aromatic) affects the interaction with the hydrophobic part of the surfactant, influencing emulsion stability. |

| Aqueous Phase Conditions (pH, Salinity) | Changes in pH and the presence of electrolytes can affect the charge of the sulfonate head group and the overall interfacial film properties. researchgate.net |

| Temperature | Temperature can affect both the solubility of the surfactant and the viscosity of the phases, thereby impacting emulsion stability. |

Self-Assembly into Ordered Supramolecular Architectures

Beyond the formation of simple spherical micelles, amphiphilic molecules like this compound can self-assemble into more complex and ordered supramolecular structures, such as liquid crystals. These phases exhibit properties intermediate between those of crystalline solids and isotropic liquids. nih.goviosrjournals.org

The formation of such ordered structures is driven by a balance of forces, including hydrophobic interactions between the naphthalene (B1677914) moieties, electrostatic repulsion between the sulfonate head groups, and van der Waals forces. The specific geometry of the this compound molecule, with its bulky, rigid aromatic core, can favor the formation of non-spherical aggregates.

While direct experimental evidence for the formation of specific liquid crystalline phases by this compound is not widely reported, studies on other alkylnaphthalene sulfonates have shown their ability to form lamellar and hexagonal liquid crystal phases at higher concentrations. researchgate.net In a lamellar phase, the surfactant molecules are arranged in bilayers, separated by layers of water. In a hexagonal phase, they form cylindrical micelles that are packed in a hexagonal array. The formation of these structures leads to a significant increase in the viscosity of the solution.

Interactions with Other Amphiphilic Molecules and Polymers

In many practical applications, this compound is used in combination with other surface-active agents, including other surfactants and polymers. These interactions can be synergistic, leading to enhanced performance, or antagonistic.

A notable interaction is the ability of sodium diisopropylnaphthalene sulfonate to raise the cloud point of nonionic surfactants. researchgate.net The cloud point is the temperature at which a nonionic surfactant solution becomes cloudy due to phase separation. By increasing the cloud point, SDIPNS enhances the solubility and effective operating temperature range of the nonionic surfactant. This is a valuable property in detergent and cleaning formulations that need to perform under a variety of temperature conditions.

For example, the addition of an anionic surfactant like SDIPNS to a solution of a nonionic surfactant, such as a Triton™ X-100 type, can lead to the formation of mixed micelles. The incorporation of the charged sulfonate head groups into the nonionic micelles increases their surface charge and hydration, thereby increasing the temperature at which they phase separate.

Advanced Materials Science and Chemical Engineering Applications of 5,8 Diisopropyl 2 Naphthalenesulfonic Acid Derivatives

Role in Dye and Pigment Synthesis as a Chemical Intermediate

Naphthalenesulfonic acids are foundational intermediates in the synthesis of a wide array of dyes and pigments, particularly azo dyes. wikipedia.org These compounds serve as versatile precursors that can be chemically modified through reactions like nitration, reduction to form amino groups, and coupling reactions to create complex chromophoric systems. wikipedia.org The specific substitution pattern on the naphthalene (B1677914) ring, such as the presence of diisopropyl groups, significantly influences the properties of the final colorant.

The performance of a dye or pigment is intrinsically linked to its molecular structure. In derivatives of naphthalenesulfonic acid, the naphthalene core acts as a key part of the chromogen. The sulfonic acid group (–SO₃H) imparts water solubility, which is crucial for application in aqueous dyeing processes for textiles.

The introduction of substituents onto the naphthalene ring allows for the fine-tuning of the colorant's properties. For instance, the position and nature of amino and hydroxyl groups are primary determinants of the final color (bathochromic or hypsochromic shifts) and dyeing affinity. The bulky isopropyl groups, as seen in 5,8-diisopropyl-2-naphthalenesulfonic acid, can influence the dye's spatial configuration. This steric hindrance can affect the aggregation behavior of dye molecules, potentially improving their stability and preventing quenching, which can enhance brightness. Furthermore, these hydrophobic groups can increase the dye's affinity for synthetic fibers like polyester. researchgate.net Research into naphthalene-based azo dyes demonstrates that the final structure, confirmed through methods like UV-Vis and NMR spectroscopy, dictates the ultimate shade and fastness properties on fabrics. researchgate.net

| Structural Component | Function/Influence | Resulting Performance Characteristic |

|---|---|---|

| Naphthalene Core | Forms the base chromogen | Provides light absorption in the visible spectrum |

| Sulfonic Acid Group (-SO₃H) | Imparts hydrophilicity | Enhances water solubility for aqueous dyeing. |

| Amino (-NH₂) / Hydroxyl (-OH) Groups | Act as powerful auxochromes | Intensifies color (hyperchromic) and shifts wavelength (bathochromic) |

| Isopropyl Groups (-CH(CH₃)₂) | Adds steric bulk and hydrophobicity | Improves affinity for synthetic fibers, can enhance brightness by limiting aggregation. researchgate.net |

| Azo Group (-N=N-) | Connects aromatic rings, extends conjugation | Creates the primary color-generating system in azo dyes. researchgate.net |

Naphthalenesulfonic acid intermediates are critical building blocks for novel and complex dye structures, including polyazo reactive dyes. google.com In these formulations, diamine or dihydroxy naphthalene derivatives can be used as coupling components. For example, a precursor like 4-amino-3-sulfophenyl-2'-sulfatoethylsulfone can be diazotized and then coupled with an intermediate such as 2-amino-5-hydroxy-7-naphthalenesulfonic acid (J acid) to form a monoazo dye. google.com This product can then be further reacted to build larger, multi-chromophore molecules. These complex structures are designed to offer superior fastness properties, such as high wash and light fastness, which are essential for modern textile applications. google.com The selection of the specific naphthalenesulfonic acid derivative is crucial in engineering the final dye's reactivity, solubility, and affinity for the target fiber. google.com

Applications in Specialty Chemicals for Petroleum and Oilfield Industries

The amphiphilic nature of alkylnaphthalene sulfonic acids, combining a hydrophobic alkyl-naphthalene part and a hydrophilic sulfonate head, makes them highly effective surfactants for oilfield applications. The diisopropyl derivative, in particular, is used for its surface-active properties. neaseco.com

During crude oil extraction, water and oil often form highly stable water-in-oil emulsions, stabilized by natural surfactants like asphaltenes and naphthenic acids. google.comgoogle.com Breaking these emulsions (demulsification) is a critical step in oil processing. Diisopropylnaphthalene sulfonic acid is specifically marketed as an asphaltene inhibitor and for use in slop oil recovery, which involves breaking down difficult emulsions. neaseco.com

Polynuclear aromatic sulfonic acids and their salts function as demulsifiers by counteracting the native emulsifying agents. google.comgoogle.com They migrate to the oil-water interface, disrupt the stabilizing film around the water droplets, and promote the coalescence of dispersed droplets into larger ones that can be separated by gravity. The mechanism involves the surfactant's ability to lower the interfacial tension (IFT) and alter the rigidity of the interfacial film. Studies on similar sulfonic acid-based surfactants show that their efficiency is dependent on concentration, temperature, and the salinity of the water phase. researchgate.net An optimal concentration exists beyond which performance may decrease due to the formation of a new, stable surfactant layer at the interface. researchgate.net

| Parameter | Condition | Water Separation Index (%) | Source |

|---|---|---|---|

| Temperature | 60°C | 98% | researchgate.net |

| Concentration | Optimal Dosage (~0.07 wt.%) | ~95% | researchgate.net |

| Excess Dosage | Decreased Efficiency | researchgate.net | |

| Salinity | Increased NaCl | Increased Absorption Rate | researchgate.net |

Enhanced Oil Recovery (EOR) techniques are employed to extract residual oil trapped in reservoir pores after primary and secondary recovery phases. google.com Surfactant-based EOR relies on injecting formulations that drastically lower the IFT between the oil and the injection fluid (water or brine). researchgate.net This reduction in IFT allows the trapped oil ganglia to be mobilized and swept toward production wells.

Naphthalenesulfonic acid derivatives are effective components in EOR formulations due to their ability to reduce oil-water IFT. researchgate.net Even without long alkyl chains, sodium naphthalene sulfonate demonstrates significant surface activity, and this can be enhanced when mixed with other surfactants. researchgate.net The rigid aromatic ring itself can function as the hydrophobic group. researchgate.net In more complex formulations, alkyl-substituted aryl sulfonates are used as hydrotropes or co-surfactants to improve the stability and performance of the primary surfactant package, especially in high-salinity or high-temperature reservoir conditions. google.com

| Surfactant System | Oil Type | Resulting IFT (mN/m) | Significance for EOR | Source |

|---|---|---|---|---|

| Sodium Naphthalene Sulfonate (SNS) with Alkali | Crude Oil | Good Activity | Demonstrates potential for mobilizing trapped oil. researchgate.net | researchgate.net |

| Ionic Liquid with Octylnaphthalenesulfonate [ONS] | Crude Oil | ~0.1 mN/m | Significant IFT reduction suitable for EOR applications. researchgate.net | researchgate.net |

Use as a Dispersing Agent in Suspensions and Colloidal Systems

The molecular structure of alkylnaphthalene sulfonates makes them excellent dispersing agents. A dispersing agent is a substance that, when added to a suspension of solid particles in a liquid, improves the separation of individual particles and prevents them from settling or clumping. This is achieved by adsorbing onto the particle surface and creating repulsive forces (either electrostatic from the charged sulfonate group or steric from the bulky alkyl groups) that overcome the attractive van der Waals forces between particles.

In the textile industry, these compounds are used as dispersants to improve the solubility and stability of dyes in aqueous solutions, ensuring uniform coloration. In the construction industry, polycondensates of naphthalenesulfonic acid and formaldehyde (B43269) are powerful superplasticizers for concrete. pcc.eu They adsorb onto cement particles, imparting a strong negative charge that causes the particles to repel each other. This breaks up cement agglomerates, releasing trapped water and dramatically improving the flow and workability of the concrete mix without requiring excess water, which would compromise its final strength. A similar application is found in the oilfield, where naphthalene sulfonate derivatives are used as dispersants in well cementing to control the viscosity of the slurry and ensure proper placement of the cement. neaseco.com

Incorporation into Polymer Materials for Functionalization

Extensive research has been conducted on the functionalization of polymers with sulfonic acid groups to enhance their properties for various advanced applications. The introduction of the sulfonic acid moiety (-SO3H) can significantly alter the characteristics of a polymer, imparting properties such as hydrophilicity, ion-exchange capability, and proton conductivity. These functionalized polymers are utilized in a wide range of fields, including the development of proton exchange membranes for fuel cells, water treatment technologies, and biocompatible materials.

While the broader class of naphthalenesulfonic acids has been explored for polymer modification, specific research detailing the incorporation of This compound into polymer matrices is not extensively documented in publicly available scientific literature. General methodologies for creating sulfonated polymers typically involve two primary approaches: the polymerization of monomers that already contain a sulfonic acid group, or the post-polymerization sulfonation of a pre-existing polymer backbone.

In the context of post-polymerization sulfonation, various polymers have been successfully functionalized using sulfonating agents like sulfuric acid and chlorosulfonic acid. For instance, polymers such as polyethylene (B3416737) terephthalate (B1205515) (PET), polycaprolactam (Nylon 6), and high-molecular-weight polyethylene (HMWPE) have been treated to introduce sulfonic acid groups onto their surfaces. This surface modification can be a critical step in rendering the materials more suitable for biomedical applications, such as by inducing the formation of a bone-like apatite layer.

Another established method involves the condensation polymerization of naphthalenesulfonic acid with formaldehyde. These resulting condensates have found utility as dispersants, emulsifiers, and plasticizers in various industrial processes, including in the manufacturing of synthetic polymer latexes and cement formulations. The properties of the final polymer can be tailored by controlling the reaction conditions and the ratio of the reactants.

Data on Polymer Functionalization with Sulfonic Acid Groups

The following table summarizes the effects of sulfonation on different polymer substrates, as a general illustration of this functionalization technique.

| Polymer Substrate | Sulfonating Agent | Key Findings | Reference |

| High-Molecular-Weight Polyethylene (HMWPE) | Sulfuric Acid | Successful introduction of -SO3H groups, enabling the binding of Ca2+ ions and the formation of a bonelike apatite layer in simulated body fluid. | |

| Ethylene-vinyl alcohol co-polymer (EVOH) | Sulfuric Acid | Formation of -SO3H groups on the surface, leading to apatite nucleation. | |

| Polyethylene terephthalate (PET) | Sulfuric Acid | Did not result in the stable formation of -SO3H groups on the surface under the reported conditions. | |

| Polycaprolactam (Nylon 6) | Sulfuric Acid | Did not result in the stable formation of -SO3H groups on the surface under the reported conditions. |

Exploration of Biological Activities and Structure Activity Relationships of 5,8 Diisopropyl 2 Naphthalenesulfonic Acid

Investigation of Antimicrobial Properties and Mechanisms of Action

Naphthalene (B1677914) and its derivatives are recognized as important structural motifs in the development of antimicrobial agents. ijpsjournal.com Although specific studies on the antimicrobial effects of 5,8-Diisopropyl-2-naphthalenesulfonic acid are not extensively documented, research on related naphthalenesulfonic acid derivatives provides valuable insights into their potential antimicrobial activity.

A study by R. Kumar and colleagues on derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid highlighted the significance of specific substitutions on the benzylidene amino portion for activity against various bacteria and fungi. ekb.eg Their findings indicated that the presence of 3,4,5-trimethoxy and 2,4-dichloro groups was crucial for antimicrobial efficacy. ekb.eg Another study on 3,5-dinaphthyl substituted 2-pyrazoline (B94618) derivatives revealed that the introduction of chloro, hydroxy, and dimethylamino groups on the naphthalene ring enhanced antimicrobial activity. ijpsjournal.com

The proposed mechanism of action for many naphthalene-based antimicrobial agents involves the disruption of microbial cell membranes or the inhibition of essential enzymes. The lipophilic nature of the naphthalene ring, further enhanced by isopropyl groups in the case of this compound, could facilitate its interaction with and penetration of bacterial cell membranes. The sulfonic acid group, being a strong acidic moiety, might also contribute to the disruption of cellular processes.

Table 1: Antimicrobial Activity of Selected Naphthalene Derivatives

| Compound/Derivative | Target Microorganisms | Key Structural Features for Activity | Minimum Inhibitory Concentration (MIC) | Reference |

| 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives | Various bacteria and fungi | 3,4,5-trimethoxy and 2,4-dichloro groups on the benzylidene amino portion | Not specified in abstract | ekb.eg |

| 3,5-dinaphthyl substituted 2-pyrazoline derivatives | E. coli, S. aureus, K. pneumoniae, P. mirabilis, S. dysenteriae, S. typhi | Chloro, hydroxy, dimethylamino groups on the naphthalene ring | 16-63 µM | ijpsjournal.com |

| Naphtho[2,3-b]furan-4,9-dione derivatives (e.g., NQ008) | Gram-positive and Gram-negative bacteria, fungi | Fluorine substitution | Not specified in abstract | nih.gov |

This table is for illustrative purposes based on the activities of related compounds, as direct data for this compound is not available.

Research into Anti-inflammatory Pathways and Molecular Interactions

The anti-inflammatory potential of naphthalene derivatives has been an active area of research. While direct evidence for the anti-inflammatory activity of this compound is scarce, the structural features of this compound suggest a potential for such effects based on studies of related molecules.

Research on various naphthalene-containing compounds has demonstrated their ability to modulate inflammatory pathways. For instance, certain 2-amino-4-[1-napthalene amino]-5-phenyl pyrimidine (B1678525) derivatives have shown potent anti-inflammatory activity, as evaluated by the HRBC membrane stabilization method. ekb.eg The mechanism of anti-inflammatory action for many non-steroidal anti-inflammatory drugs (NSAIDs), some of which contain aromatic and acidic moieties, involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of inflammation.

The structure of this compound, with its bulky, lipophilic isopropyl groups and the acidic sulfonic acid group, could potentially interact with the active sites of inflammatory enzymes like COX-1 and COX-2. The naphthalene core provides a rigid scaffold that can be oriented within the enzyme's binding pocket.

Table 2: Anti-inflammatory Activity of Selected Naphthalene-Containing Compounds

| Compound/Derivative | Method of Evaluation | Key Structural Features for Activity | Potency | Reference |

| 6-(2-chlorophenyl)-N4-(naphthalen-1-yl)pyrimidine-2,4-diamine | HRBC membrane stabilization | 2-chlorophenyl and naphthalen-1-yl substituents | Most potent in the series | ekb.eg |

| N-arylanthranilic acids | Anti-UV-erythema test | Varied N-aryl substitutions | High activity observed for many derivatives | nih.gov |

This table is for illustrative purposes based on the activities of related compounds, as direct data for this compound is not available.

Evaluation of Antioxidant Capacity and Radical Scavenging Mechanisms

The potential antioxidant activity of this compound can be inferred from the well-established antioxidant properties of phenolic and other aromatic compounds. The ability of a compound to act as an antioxidant is often linked to its capacity to donate a hydrogen atom or an electron to neutralize free radicals.

While the sulfonic acid group itself is not a primary antioxidant moiety, the naphthalene ring system can participate in radical scavenging. The presence of electron-donating groups on an aromatic ring generally enhances its antioxidant activity. In the case of this compound, the isopropyl groups are weakly electron-donating.

Table 3: Factors Influencing Antioxidant Activity of Aromatic Compounds

| Structural Feature | Effect on Antioxidant Activity | Rationale | Reference |

| Phenolic Hydroxyl Groups | Increases | Act as hydrogen donors to scavenge free radicals. | nih.govnih.gov |

| Electron-Donating Groups (e.g., -OCH3, -CH3) | Generally Increases | Stabilize the resulting radical through resonance or inductive effects. | nih.gov |

| Extended Conjugation (π-system) | Can Contribute | Delocalizes the unpaired electron of a radical, increasing its stability. | nih.gov |

| Glycosylation of Phenolic Hydroxyls | Decreases | Blocks the hydrogen-donating ability of the hydroxyl group. | mdpi.com |

This table presents general principles of antioxidant SAR, as direct data for this compound is not available.

Structure-Activity Relationship (SAR) Studies for Bioactive Naphthalenesulfonic Acid Derivatives

The biological activity of naphthalenesulfonic acid derivatives is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies aim to identify the key structural features that govern the potency and selectivity of these compounds.

For antimicrobial activity , the position and nature of substituents on the naphthalene ring are critical. As seen with 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives, the presence of specific halogen and methoxy (B1213986) groups on attached phenyl rings significantly influences their efficacy. ekb.eg The lipophilicity, electronic properties, and steric bulk of the substituents all play a role in the interaction with microbial targets.

In the context of anti-inflammatory activity , the spatial arrangement of lipophilic and acidic/polar groups is a determining factor. For N-arylanthranilic acids, a class of anti-inflammatory agents, the nature of the aryl group substitution dictates the activity profile. nih.gov For naphthalenesulfonic acids, the relative positions of the sulfonic acid group and other substituents on the naphthalene scaffold would be expected to be crucial for binding to inflammatory targets.

Regarding antioxidant activity , SAR studies on phenolic compounds consistently highlight the importance of hydroxyl groups, particularly those in ortho or para positions, for potent radical scavenging. nih.govnih.gov While this compound lacks these, the principles of electronic stabilization of radicals by the aromatic system remain relevant. Future derivatization of the naphthalene core of this compound with hydroxyl or other electron-donating groups could be a strategy to enhance its antioxidant potential.

Environmental Chemistry and Degradation Pathways of 5,8 Diisopropyl 2 Naphthalenesulfonic Acid

Biodegradation Studies in Aquatic and Terrestrial Environments

Naphthalenesulfonic acids are generally considered resistant to biodegradation. rsc.orgpsu.edu The sulfonic acid group, being a strong electron-withdrawing group, deactivates the aromatic ring, making it less susceptible to the electrophilic attack often initiated by microbial oxygenase enzymes. This inherent stability contributes to their classification as xenobiotic compounds. d-nb.info

Studies on various naphthalenesulfonates have shown that while some specialized microbial strains can utilize them as a source of carbon or sulfur, this capability is not widespread. d-nb.info For instance, research has identified bacteria that can desulfonate compounds like 1-naphthalenesulfonic acid and 2-naphthalenesulfonic acid, converting them to 1-naphthol (B170400) and 2-naphthol, respectively. d-nb.info This process is an oxygenolytic cleavage, where the hydroxyl group that replaces the sulfonate is derived from molecular oxygen. d-nb.info

However, the substrate range for these degrading bacteria is often narrow. d-nb.info The presence of additional substituents on the naphthalene (B1677914) ring, such as the two isopropyl groups in 5,8-Diisopropyl-2-naphthalenesulfonic acid, would likely increase its recalcitrance. The steric hindrance from these bulky alkyl groups could impede the enzymatic access required to initiate degradation of the aromatic structure or cleavage of the carbon-sulfur bond.

Enrichment culture techniques have successfully isolated organisms capable of degrading some substituted naphthalenesulfonates, but these are often found in environments with a long history of industrial contamination, suggesting that adaptation is a slow process. d-nb.info Given the general resistance of the naphthalenesulfonic acid backbone and the added complexity of the diisopropyl substituents, this compound is expected to be poorly biodegradable in both aquatic and terrestrial environments, leading to its persistence.

Table 1: Examples of Microbial Degradation of Naphthalenesulfonic Acids

| Compound | Degrading Organism (Example) | Degradation Product(s) | Reference |

| 1-Naphthalenesulfonic acid | Pseudomonas sp. strain S-313 | 1-Naphthol | d-nb.info |

| 2-Naphthalenesulfonic acid | Pseudomonas sp. strain S-313 | 2-Naphthol | d-nb.info |

| 5-Amino-1-naphthalenesulfonic acid | Pseudomonas sp. strain S-313 | 5-Amino-1-naphthol | d-nb.info |

Photodegradation Mechanisms under Environmental Conditions

Photodegradation, or photolysis, is another significant pathway for the transformation of organic pollutants in the environment. This process can occur through direct absorption of solar radiation or indirectly through reactions with photochemically generated reactive species.

Studies on related naphthalenesulfonic acids have indicated that direct photolysis using UV radiation at wavelengths relevant to sunlight is generally not an effective degradation pathway. nih.gov However, the process can be significantly enhanced in the presence of photosensitizers. For example, the addition of duroquinone (B146903) or 4-carboxybenzophenone has been shown to increase the photodegradation rate of various naphthalenesulfonic acids. nih.gov

A more relevant mechanism under typical environmental conditions is indirect photolysis. Natural waters contain substances like nitrate (B79036) and dissolved organic matter that, upon absorbing sunlight, can generate highly reactive species, particularly the hydroxyl radical (•OH). nih.gov Research on other industrial pollutants like naphthenic acids has confirmed that nitrate can act as a natural photosensitizer, with the hydroxyl radical being the dominant species responsible for degradation. nih.gov

For this compound, it is plausible that indirect photolysis via hydroxyl radicals would be the primary photodegradation mechanism. The •OH radical can attack the aromatic ring, leading to hydroxylation and subsequent ring-opening reactions. The degradation products could include hydroxylated diisopropyl-naphthalenesulfonic acids and, eventually, smaller organic acids as the aromatic structure is broken down. psu.edu The presence of electron-donating isopropyl groups might slightly activate the ring towards oxidative attack compared to the unsubstituted parent compound, although the sulfonic acid group remains a deactivating influence.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Due to the resistance of naphthalenesulfonic acids to conventional treatment methods, Advanced Oxidation Processes (AOPs) have been extensively studied for their remediation. bohrium.com AOPs are characterized by the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), which can non-selectively degrade a wide range of recalcitrant organic compounds. researchgate.net

Several AOPs have proven effective for the degradation of naphthalenesulfonic acids:

Ozonation (O₃): Ozone can react with organic compounds directly or decompose to form •OH radicals. rsc.orgresearchgate.net Studies on naphthalene-1-sulfonic acid show that the initial attack by ozone occurs via 1,3-dipolar cycloaddition to the double bonds with the highest electron density. rsc.orgpsu.edu The reactivity of naphthalenesulfonic acids with ozone decreases as the number of electron-withdrawing sulfonic groups increases. rsc.orgpsu.edu For this compound, the electron-donating isopropyl groups may partially counteract the deactivating effect of the sulfonate group, potentially influencing the reaction rate with ozone.

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to generate •OH radicals. It has been shown to be highly effective for the oxidation of naphthalenesulfonic acids because of their high reactivity with these radicals. nih.gov

Fenton and Photo-Fenton Processes: The Fenton process (Fe²⁺/H₂O₂) generates •OH radicals through the reaction of ferrous ions with hydrogen peroxide. ksu.edu.sa Its efficacy can be enhanced by UV light (photo-Fenton), which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and increasing the production of hydroxyl radicals. ksu.edu.samdpi.com

These AOPs would likely be effective in degrading this compound, breaking it down into intermediate products and ultimately leading to mineralization (conversion to CO₂, H₂O, and sulfate (B86663) ions).

Table 2: Overview of AOPs for Remediation of Naphthalenesulfonic Acids

| AOP Method | Oxidizing Species | General Mechanism | Reference |

| Ozonation | O₃, •OH | 1,3-dipolar cycloaddition by O₃; oxidation by •OH. | rsc.orgpsu.eduresearchgate.net |

| UV/H₂O₂ | •OH | Photolysis of H₂O₂ to form •OH radicals. | nih.govmdpi.com |

| Photo-Fenton | •OH | Fe²⁺-catalyzed decomposition of H₂O₂, enhanced by UV light. | ksu.edu.samdpi.com |

Analytical Method Development for Environmental Monitoring

Effective environmental monitoring requires robust analytical methods to detect and quantify target compounds, even at trace concentrations. While specific methods for this compound are not widely published, established procedures for other naphthalenesulfonates can be readily adapted. researchgate.net

A typical analytical workflow for this class of compounds in environmental samples (e.g., water) involves several key steps:

Sample Preparation and Pre-concentration: Due to the polar nature and low concentrations of the analyte, a pre-concentration step is essential. Solid-phase extraction (SPE) is the most common technique. researchgate.netnih.gov For anionic compounds like naphthalenesulfonates, anion-exchange or reversed-phase (e.g., polystyrene-divinylbenzene) SPE cartridges are effective. researchgate.net

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the preferred technique for separating naphthalenesulfonic acids from other components in the sample extract. researchgate.netnih.gov A C18 reversed-phase column is commonly used, with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. psu.edu

Detection and Quantification: Several detection methods can be coupled with HPLC.

UV Detection: Naphthalenesulfonic acids absorb UV light, allowing for quantification, although this method may lack specificity in complex environmental samples. researchgate.net

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity. researchgate.netnih.gov This allows for unambiguous identification and quantification of the target compound based on its mass-to-charge ratio and fragmentation patterns, even in complex matrices.

Capillary zone electrophoresis (CZE) is another powerful technique that has been successfully used to separate isomers of naphthalenesulfonates, offering high resolution and sensitivity. researchgate.net The development of an analytical method for this compound would involve optimizing these established techniques, including the selection of appropriate SPE sorbents, HPLC mobile phase composition, and MS parameters.

Future Research Directions and Translational Opportunities for 5,8 Diisopropyl 2 Naphthalenesulfonic Acid

Synergistic Applications with Nanomaterials and Advanced Composites

The functional characteristics of 5,8-Diisopropyl-2-naphthalenesulfonic acid, particularly its amphiphilic nature stemming from the hydrophobic diisopropyl-naphthalene group and the hydrophilic sulfonic acid group, make it a compelling candidate for integration with nanomaterials and advanced composites. Future research can unlock novel functionalities and enhanced material properties.

The synergistic impact of combining organic molecules with nanomaterials can lead to advanced systems for various applications. nih.gov The sulfonic acid moiety can act as a stabilizing or functionalizing agent for nanoparticles, preventing agglomeration and facilitating their dispersion within a composite matrix. The bulky isopropyl groups can influence the spatial arrangement and interfacial properties of these composites.

Potential research directions include:

Enhanced Polymer Composites: Incorporating the compound into polymer matrices could improve thermal stability, mechanical strength, and conductivity. The naphthalene (B1677914) structure can enhance char formation in case of fire, acting as a flame retardant.

Functionalized Nanoparticles: Using the acid to functionalize nanoparticles like graphene oxide or metallic nanoparticles could create tailored materials for sensors, catalysts, or drug delivery systems. nih.gov The sulfonic acid group can anchor the molecule to the nanoparticle surface, while the organic part provides specific functionalities.

Advanced Coatings and Films: Its surfactant-like properties could be exploited in the formulation of advanced coatings, providing improved adhesion, corrosion resistance, and surface wettability.

| Nanomaterial/Composite | Potential Role of this compound | Resulting Property/Application |

|---|---|---|

| Graphene Oxide (GO) | Exfoliating and dispersing agent | Highly conductive inks, reinforced polymer composites |

| Carbon Nanotubes (CNTs) | Surface modifier to improve dispersion in polymers | Enhanced mechanical strength and electrical conductivity in composites |

| Metallic Nanoparticles (e.g., Au, Ag) | Capping and stabilizing agent | Stable colloidal solutions for catalysis or sensing applications |

| Polymer Matrix (e.g., Epoxy, Polyurethane) | Dispersant and compatibilizer for fillers | Improved filler distribution, enhanced thermal and mechanical properties |

Sustainable Production Methods and Circular Economy Considerations

The chemical industry is increasingly shifting towards sustainable production and circular economy models to minimize environmental impact. lanxess.com Research into the synthesis of this compound should prioritize these principles.

Current production methods for similar compounds often rely on multi-step syntheses with harsh reagents. Future research could focus on greener synthetic routes. For instance, microwave-assisted synthesis has been shown to be an efficient method for producing derivatives of 8-anilinonaphthalene-1-sulfonic acid, offering higher yields and milder reaction conditions. nih.govacs.org Exploring similar microwave-assisted or copper-catalyzed Ullmann coupling reactions could lead to more sustainable manufacturing processes for this compound and its derivatives. acs.org

From a circular economy perspective, the focus should be on the entire lifecycle of the compound. europa.eu This includes:

Renewable Feedstocks: Investigating the use of bio-based starting materials for the naphthalene core or the isopropyl groups. basf.com

Process Optimization: Minimizing waste generation and energy consumption during synthesis through catalysis and process intensification. lanxess.com

Design for Recyclability: When used in products like polymers or coatings, designing the end-product to allow for the recovery and reuse of the sulfonic acid or its degradation products. The chemical industry is a key enabler of circular solutions, particularly through the chemical recycling of waste back into raw materials. lanxess.com

| Aspect | Traditional Synthesis | Potential Sustainable Synthesis |

|---|---|---|

| Catalyst | Often requires stoichiometric strong acids | Reusable solid acid catalysts, elemental copper acs.org |

| Energy Source | Conventional heating (long reaction times) | Microwave irradiation (shorter reaction times) nih.gov |

| Solvents | Potentially hazardous organic solvents | Greener solvents (e.g., water, ionic liquids) nih.gov |

| Feedstock Origin | Petroleum-based | Bio-based or recycled sources basf.com |

High-Throughput Screening and Combinatorial Chemistry for New Derivatives

Combinatorial chemistry and high-throughput screening (HTS) are powerful tools for accelerating the discovery of new molecules with desired properties. escholarship.org These techniques can be applied to generate and test vast libraries of derivatives of this compound to identify candidates for specific applications.

The process would involve systematically modifying the core structure. For example, the number and position of the isopropyl and sulfonic acid groups could be varied, or other functional groups could be introduced onto the naphthalene ring. Research on related naphthalenesulfonic acid derivatives has shown that even small structural changes can significantly impact biological activity, such as their potential as anti-HIV agents. nih.govacs.org Similarly, combinatorial synthesis of naphthol sulfonate derivatives has been used to discover new fungicidal agents. nih.gov

A hypothetical HTS workflow could be designed as follows:

Library Generation: Synthesize a library of derivatives using automated, parallel synthesis techniques.

Primary Screening: Use a rapid, fluorescence-based or other reporter assay to screen the entire library for a specific property (e.g., protein binding, antimicrobial activity, catalytic efficiency). nih.gov

Hit Confirmation: Re-test the most promising candidates ("hits") to confirm their activity and rule out false positives.

Secondary Screening: Subject confirmed hits to more complex assays, such as automated patch-clamp for ion channel modulators or detailed kinetic studies for enzyme inhibitors, to further characterize their properties and determine structure-activity relationships (SAR). nih.gov

| Stage | Objective | Example Technique | Throughput |

|---|---|---|---|

| Primary Screening | Identify active compounds from a large library | Fluorescence Polarization Assay | >10,000 compounds/day |

| Hit Confirmation | Validate initial hits and determine potency | Dose-response analysis using the primary assay | 100-1,000 compounds/day |

| Secondary Screening | Characterize mechanism of action | Surface Plasmon Resonance (SPR) | 10-100 compounds/day |

| Lead Optimization | Improve properties through further chemical modification | Structure-Activity Relationship (SAR) studies | Varies |

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research by enabling rapid, in silico design and property prediction. nih.gov These computational tools can significantly de-risk and accelerate the development of new derivatives of this compound.

AI can be employed in several ways:

Predictive Modeling: ML models, particularly deep neural networks (DNNs), can be trained on existing chemical data to predict the physicochemical properties, biological activity, or material performance of novel, un-synthesized molecules. nih.gov This allows researchers to prioritize the most promising candidates for synthesis, saving time and resources.

Generative Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific set of properties. researchgate.net For example, a model could be tasked to generate derivatives with high binding affinity to a target protein while maintaining good water solubility.

Synthesis Planning: AI tools can analyze complex molecules and propose viable synthetic routes, accelerating the "make" phase of the design-make-test-analyze cycle. researchgate.net

The integration of AI with automated synthesis platforms, such as microfluidics, creates a closed-loop system for autonomous discovery. researchgate.net An AI designs a set of candidate molecules, the robotic system synthesizes them, and an HTS platform tests them, with the results feeding back into the AI to improve the next generation of designs. This approach has already shown success in discovering novel bioactive compounds. researchgate.net

| AI/ML Application | Description | Potential Impact on Development |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | ML models that correlate chemical structure with a specific activity or property. nih.gov | Predicts the performance of virtual compounds, guiding synthesis efforts. |

| Generative Adversarial Networks (GANs) | AI models that generate novel chemical structures optimized for desired properties. researchgate.net | Explores vast chemical space to discover innovative molecular designs. |

| Molecular Docking Simulations | Computational simulation of a candidate molecule binding to a target receptor. youtube.com | Predicts binding affinity and mode of action for drug discovery applications. |

| Retrosynthesis Prediction | AI algorithms that predict possible synthetic pathways for a target molecule. | Accelerates the planning and execution of chemical synthesis. |

Q & A

Q. What are the recommended synthetic routes for 5,8-Diisopropyl-2-naphthalenesulfonic acid to ensure high purity?

- Methodological Answer : The synthesis typically involves sulfonation of naphthalene derivatives followed by isopropylation. A two-step approach is advised:

Sulfonation : React naphthalene with concentrated sulfuric acid at 160–180°C to introduce the sulfonic acid group at the 2-position.

Isopropylation : Use Friedel-Crafts alkylation with isopropyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce diisopropyl groups at the 5,8-positions.

Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, eluting with chloroform:methanol) is critical to remove unreacted intermediates. Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with computed spectra (DFT/B3LYP/6-311+G(d,p)) to confirm substitution patterns. The isopropyl groups should show distinct methyl splits (δ 1.2–1.4 ppm in ¹H NMR).

- FT-IR : Look for sulfonic acid S=O stretches (~1180 cm⁻¹ and 1120 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate the molecular ion ([M-H]⁻ at m/z 314.1 for C₁₆H₂₀O₃S).

Cross-reference with NIST Chemistry WebBook entries for analogous sulfonic acids .

Q. What solvent systems are optimal for dissolving this compound in experimental settings?

- Methodological Answer : Solubility is pH-dependent due to the sulfonic acid group. In aqueous solutions:

- Acidic Conditions (pH < 2) : The compound is sparingly soluble (~5 mg/mL).

- Neutral/Alkaline Conditions (pH 7–10) : Solubility increases (>50 mg/mL) due to deprotonation.

For non-aqueous systems, use polar aprotic solvents (e.g., DMSO, DMF) or ethanol-water mixtures. Pre-saturate solvents with nitrogen to avoid oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported melting points for this compound?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Conduct:

- Differential Scanning Calorimetry (DSC) : Measure melting endotherms at a controlled heating rate (e.g., 10°C/min under N₂).

- Hot-Stage Microscopy : Observe crystal transitions during heating.

Compare results with standardized protocols from the CRC Handbook, noting that impurities (e.g., residual sulfonic acid isomers) can depress melting points by 5–10°C .

Q. What experimental designs are effective for analyzing the compound’s stability under oxidative or thermal stress?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Heat samples from 25°C to 500°C (10°C/min) to assess decomposition thresholds.

- Forced Degradation Studies : Expose the compound to 3% H₂O₂ (oxidative) or 1M HCl/NaOH (hydrolytic) at 60°C for 24 hours. Monitor degradation via LC-MS.

- pH-Dependent Stability : Use phosphate/citrate buffers (pH 2–12) and track sulfonate group integrity via ¹H NMR .

Q. How can computational models predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices for electrophilic/nucleophilic attack.

- Molecular Dynamics (MD) : Simulate interactions with metal catalysts (e.g., Pd/C) to predict adsorption energies.

Validate models against experimental kinetic data (e.g., Arrhenius plots for sulfonation rates) .

Q. What strategies mitigate isomer formation during diisopropyl substitution?

- Methodological Answer : Isomerization often occurs due to steric hindrance. To minimize byproducts:

- Directed Ortho-Metalation : Use a directing group (e.g., trimethylsilyl) to control substitution positions.

- Low-Temperature Alkylation : Conduct reactions at –20°C with slow addition of isopropyl chloride.

- Post-Synthesis HPLC : Separate isomers using a chiral column (e.g., Chiralpak IA) with hexane/isopropanol (90:10) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data for this compound in literature?

- Methodological Answer :

- Multi-Technique Validation : Cross-check NMR, IR, and X-ray crystallography (if crystals are obtainable).

- Sample Purity : Replicate synthesis using stringent purification (e.g., two-step recrystallization).

- Collaborative Studies : Compare results across labs using identical instrumentation (e.g., 600 MHz NMR).

Refer to NIST’s guidelines for resolving spectral inconsistencies in sulfonic acids .

Q. Why do catalytic applications of this compound yield inconsistent results in cross-coupling reactions?

- Methodological Answer : Variability may stem from:

- Trace Metal Contaminants : Use ICP-MS to detect Pd/Ni residues from synthesis.

- Solvent Coordination Effects : Test in DMF vs. THF to assess solvent-catalyst interactions.

- Acidic Byproducts : Neutralize residual sulfonic acid with NaHCO₃ before catalysis.

Document protocols using frameworks from Unlocking the Contradiction studies on variable control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.